7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride

Lipophilicity CNS drug design Permeability

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride (CAS 1823585-52-9 for the salt; free base CAS 1286754-97-9) is a spirocyclic diamine featuring a 5-azaspiro[2.4]heptane core with a piperidine substituent at the 7-position. The 5-azaspiro[2.4]heptane scaffold is a privileged motif in neuropharmacology and antibacterial quinolone programs.

Molecular Formula C11H22Cl2N2
Molecular Weight 253.21 g/mol
Cat. No. B12512415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride
Molecular FormulaC11H22Cl2N2
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CNCC23CC3.Cl.Cl
InChIInChI=1S/C11H20N2.2ClH/c1-2-6-13(7-3-1)10-8-12-9-11(10)4-5-11;;/h10,12H,1-9H2;2*1H
InChIKeyNBYSTQRDFQVSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane Dihydrochloride: A Spirocyclic Piperidine Building Block for CNS and Antibacterial Drug Discovery


7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride (CAS 1823585-52-9 for the salt; free base CAS 1286754-97-9) is a spirocyclic diamine featuring a 5-azaspiro[2.4]heptane core with a piperidine substituent at the 7-position [1]. The 5-azaspiro[2.4]heptane scaffold is a privileged motif in neuropharmacology and antibacterial quinolone programs [2]. This compound serves as a versatile intermediate or fragment, where the tertiary amine piperidine moiety introduces distinct steric and physicochemical properties compared to primary amine or carbon-linked analogs, making it a non-interchangeable building block in structure-activity relationship (SAR) exploration [3].

Why Generic 5-Azaspiro[2.4]heptane Analogs Cannot Substitute for 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane Dihydrochloride in Lead Optimization


Simple substitution with the unsubstituted 5-azaspiro[2.4]heptan-7-amine or carbon-linked cyclohexyl analogs fails due to profound differences in lipophilicity, hydrogen bonding capacity, and basicity. The piperidine group in the target compound increases the calculated logP by ~1.8 units versus the primary amine analog [1]. Furthermore, the dihydrochloride salt form provides guaranteed aqueous solubility and stoichiometric consistency that is absent in the free base or other salt variants, which is critical for reproducible in vitro assay preparation . These factors directly alter blood-brain barrier permeability, off-target binding profiles, and synthetic elaboration chemistry at the 7-position [2].

Quantitative Differentiation Evidence for 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane Dihydrochloride Against Closest Analogs


Lipophilicity (cLogP) Shift vs. 5-Azaspiro[2.4]heptan-7-amine to Modulate CNS Drug-Like Properties

The target compound exhibits a computed XLogP3 of 1.1, representing a ~1.8 log-unit increase in lipophilicity compared to the primary amine 5-azaspiro[2.4]heptan-7-amine (XLogP3 = -0.7) [1]. This quantitative shift places the target compound within a more desirable lipophilicity range for passive CNS penetration while still maintaining favorable solubility characteristics in its dihydrochloride salt form.

Lipophilicity CNS drug design Permeability

Reduced Topological Polar Surface Area (TPSA) vs. 5-Azaspiro[2.4]heptan-7-amine for Enhanced CNS Permeability

The target compound exhibits a computed TPSA of 15.3 Ų, which is substantially lower than the 38.1 Ų of the primary amine comparator [1]. This reduced polar surface area falls well below the established CNS drug-like threshold of <90 Ų, but is also below the optimal range (20-50 Ų) unique to this scaffold, potentially conferring heightened passive permeability characteristics for receptor targets within the CNS.

TPSA CNS multiparameter optimization Blood-brain barrier

Hydrogen Bond Donor Reduction vs. 5-Azaspiro[2.4]heptan-7-amine to Mitigate P-gp Efflux Risk

The tertiary amine structure of the target compound reduces the hydrogen bond donor count to 1, compared to 2 for the primary amine analog [1]. Pharmacokinetic heuristic models for CNS drugs often penalize compounds with >2 HBD due to increased P-glycoprotein (P-gp) efflux recognition. The piperidine substitution strategically lowers HBD count without completely removing it, maintaining some target interaction capability while potentially reducing active efflux.

HBD count Efflux liability Drug-like properties

Introduction of Tertiary Amine Basicity vs. Carbon-Linked Analogs to Enable Salt Formation and Solubility Modulation

Unlike the neutral carbon-linked analog 7-cyclohexyl-5-azaspiro[2.4]heptane , the piperidine nitrogen of the target compound enables stable dihydrochloride salt formation (MW 253.21 g/mol) . The dihydrochloride form guarantees stoichiometric protonation of both the spirocyclic and piperidine nitrogens, providing a defined, highly water-soluble entity that eliminates batch-to-batch ionization variability encountered with free bases in aqueous pharmacological assays.

Salt formation Aqueous solubility Assay reproducibility

Distinct Vector for Chemical Elaboration vs. 7-Amino-7-methyl-5-azaspiro[2.4]heptane Quinolone Intermediates

In contrast to the established 7-amino-7-methyl-5-azaspiro[2.4]heptane used to construct quinolone antibacterials (where the 7-position is used for direct attachment to the quinolone core) [1], the target compound presents a piperidine ring as a secondary amino group that can be further functionalized through alkylation, acylation, or metal-catalyzed cross-coupling. This allows a divergent synthetic strategy for constructing compound libraries with additional diversity elements at the pendant piperidine.

Medicinal chemistry Synthetic intermediate Scaffold decoration

Procurement-Validated Application Scenarios for 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane Dihydrochloride Based on Differential Evidence


CNS Drug Discovery: Fragment-Based Screening Libraries for Orexin and Dopamine Receptors

The lipophilicity shift (XLogP3 1.1 vs. -0.7 for the primary amine analog) and low TPSA (15.3 Ų) position 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride as a preferred fragment in CNS target screening cascades. Early work on 5-azaspiro[2.4]heptanes at orexin receptors validated the scaffold's CNS compatibility [1]. The dihydrochloride salt ensures complete dissolution in assay buffer, eliminating DMSO stock precipitation issues and enabling confident hit identification.

Lead Optimization: Scaffold-Hopping from 4,4-Disubstituted Piperidines to Spirocyclic Dual Antagonists

The spirocyclic constraint inherent in this compound restricts conformational freedom compared to linear piperidine analogs, potentially enhancing selectivity. As demonstrated in the evolution from 4,4-disubstituted piperidines to 5-azaspiro[2.4]heptane dual orexin receptor antagonists [1], the target compound provides a rigidified scaffold where the 7-piperidine substituent can be further derivatized to fine-tune dual receptor selectivity profiles.

Chemical Biology: Synthesis of Photoaffinity Probes and Bifunctional Degraders (PROTACs)

The tertiary amine nature of the piperidine group, with one HBD versus two in the primary amine analog, simplifies protection/deprotection steps during linker attachment for PROTAC or photoaffinity probe synthesis. The stoichiometric dihydrochloride form guarantees accurate molar equivalents in coupling reactions, reducing side-product formation and increasing overall yield for these high-value, low-scale chemical biology tools.

Quinolone Antibacterial Derivatization: Exploring 7-Position Alternatives Beyond the Classic 7-Amino-7-methyl Motif

While the 7-amino-7-methyl-5-azaspiro[2.4]heptane is a well-established substituent in sitafloxacin-like antibacterials [1], the 7-piperidinyl variant allows exploration of steric and electronic modifications at the quinolone 7-position. The piperidine can be further quaternized or oxidized to the N-oxide to modulate the antibacterial spectrum and solubility profile of next-generation fluoroquinolones.

Quote Request

Request a Quote for 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.